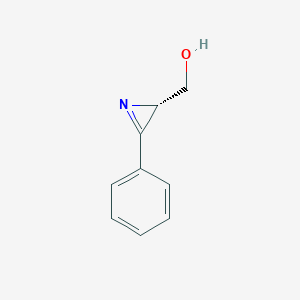
(S)-2-Phenyl-3H-azirine-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Phenyl-3H-azirine-3-methanol, commonly known as PAM, is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. PAM is a versatile compound that can be used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of PAM is complex and varies depending on its application. In the pharmaceutical industry, PAM works by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of certain neurotransmitters, such as acetylcholine, which can improve cognitive function. In the agrochemical industry, PAM works by inhibiting the growth of certain plant pathogens, such as Fusarium oxysporum.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of PAM vary depending on its application. In the pharmaceutical industry, PAM has been shown to improve cognitive function in animal models of Alzheimer's disease. PAM has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for other neurodegenerative diseases. In the agrochemical industry, PAM has been shown to inhibit the growth of certain plant pathogens, which can improve crop yield and quality.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PAM in lab experiments is its chiral nature. PAM is a chiral compound, which means that it exists in two enantiomeric forms. This chiral nature makes PAM a valuable tool for studying chiral reactions and for synthesizing new chiral compounds. However, one of the limitations of using PAM in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on PAM. In the pharmaceutical industry, PAM may have potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. PAM may also have potential as a therapeutic agent for other conditions, such as depression and anxiety. In the agrochemical industry, PAM may have potential as a natural alternative to synthetic pesticides. Additionally, PAM may have potential applications in materials science for the synthesis of new chiral materials with unique properties.
Conclusion:
In conclusion, PAM is a versatile chiral compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. PAM has been extensively studied for its unique properties and potential applications, and there are several potential future directions for research on this compound. While there are some limitations to using PAM in lab experiments, its chiral nature makes it a valuable tool for studying chiral reactions and for synthesizing new chiral compounds.
Méthodes De Synthèse
The synthesis of PAM is a complex process that involves several steps. One of the most common methods for synthesizing PAM is through the reaction of phenyl vinyl sulfone with dimethyl azodicarboxylate (DMAD) in the presence of a chiral catalyst. This reaction results in the formation of a chiral aziridine intermediate, which is then treated with sodium borohydride to produce PAM. Other methods for synthesizing PAM include the use of chiral auxiliaries and asymmetric hydrogenation.
Applications De Recherche Scientifique
PAM has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, PAM has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. PAM has also been studied for its potential use as an agrochemical due to its ability to inhibit the growth of certain plant pathogens. Additionally, PAM has been used in materials science as a chiral building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
192370-02-8 |
|---|---|
Nom du produit |
(S)-2-Phenyl-3H-azirine-3-methanol |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
[(2S)-3-phenyl-2H-azirin-2-yl]methanol |
InChI |
InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1 |
Clé InChI |
FERWRXQNBLZZPM-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N[C@@H]2CO |
SMILES |
C1=CC=C(C=C1)C2=NC2CO |
SMILES canonique |
C1=CC=C(C=C1)C2=NC2CO |
Synonymes |
2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
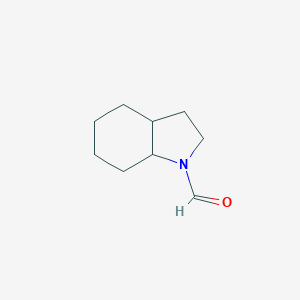
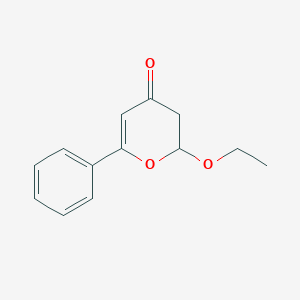
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
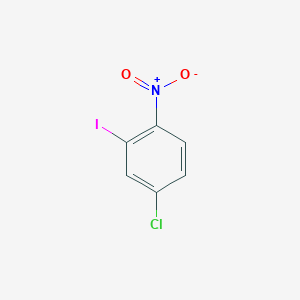
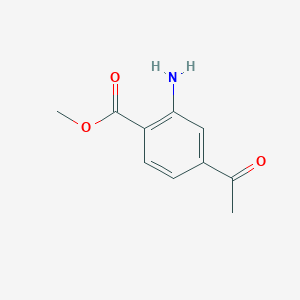
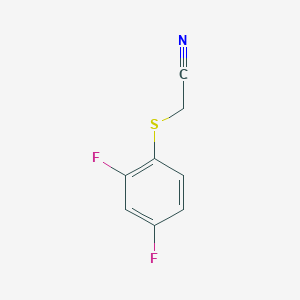
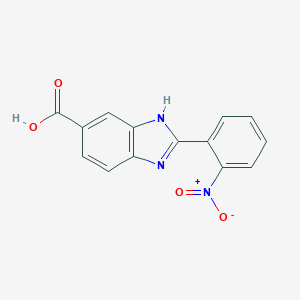
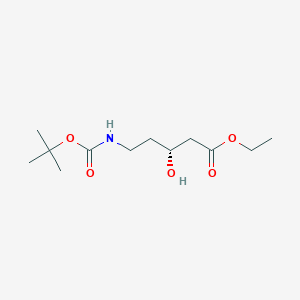
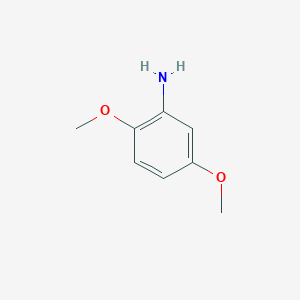
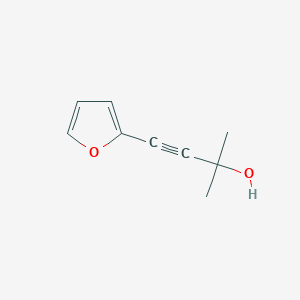
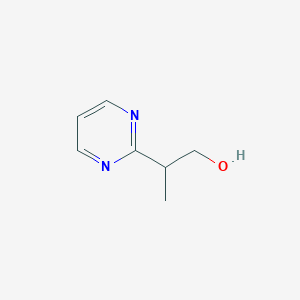
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)